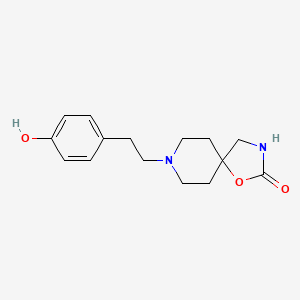

4-Hydroxy Fenspiride

Description

Structure

3D Structure

Properties

IUPAC Name |

8-[2-(4-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-3-1-12(2-4-13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAIHLLOOXOFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857764 | |

| Record name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441781-25-5 | |

| Record name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy Fenspiride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 4-hydroxy fenspiride, a principal metabolite of the anti-inflammatory and bronchodilator drug, fenspiride. This document delves into the scientific rationale behind synthetic strategies and analytical methodologies, ensuring a robust framework for its preparation and validation.

Introduction: The Significance of this compound

Fenspiride, chemically known as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, has been utilized for its anti-inflammatory properties in the treatment of respiratory diseases.[1][2] Understanding the metabolic fate of a drug is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and pharmacokinetic profile. This compound, where a hydroxyl group is introduced at the para-position of the phenyl ring, is a major in vivo metabolite of fenspiride.[3] Its synthesis and characterization are paramount for a variety of applications, including its use as a reference standard in pharmacokinetic and metabolism studies, for toxicological assessments, and in the development of analytical methods for its detection in biological matrices.[4][5]

Part 1: Strategic Synthesis of this compound

The synthesis of this compound, or 8-[2-(4-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, can be approached through two primary strategic pathways:

-

Linear Synthesis: Commencing with a pre-hydroxylated starting material, 4-hydroxyphenethylamine (tyramine), and subsequently constructing the spirocyclic oxazolidinone moiety.

-

Convergent Synthesis/Late-Stage Functionalization: Assembling the core fenspiride molecule first, followed by a regioselective hydroxylation of the phenyl ring.

From a process chemistry perspective, the linear synthesis approach is often preferred as it avoids potential issues with regioselectivity during the hydroxylation of the fenspiride core and can lead to a more controlled and higher-yielding process.

Proposed Synthetic Pathway: A Linear Approach

The proposed synthesis leverages readily available starting materials and established chemical transformations. The key starting material is 4-hydroxyphenethylamine, which provides the core phenylethylamine backbone with the desired hydroxylation pattern.

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed linear synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reductive Amination of 1-Benzyl-4-piperidone with 4-Hydroxyphenethylamine

-

Rationale: This step couples the two key fragments of the target molecule. The use of a benzyl protecting group on the piperidone nitrogen allows for its selective removal in a later step.

-

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 4-hydroxyphenethylamine (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

-

Step 2: Formation of the Spiro-oxazolidinone Ring

-

Rationale: This step constructs the characteristic spirocyclic core of the fenspiride family. The use of ethyl chloroformate provides the carbonyl group for the oxazolidinone ring.

-

Procedure:

-

The product from Step 1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

A base, such as triethylamine or diisopropylethylamine, is added to the solution.

-

Ethyl chloroformate (1.2 eq) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until the formation of the carbamate intermediate is complete.

-

A stronger base, such as sodium hydride or potassium tert-butoxide, is then added to facilitate the intramolecular cyclization to form the spiro-oxazolidinone ring.

-

The reaction is worked up, and the product is purified by crystallization or column chromatography.

-

Step 3: Deprotection of the Piperidine Nitrogen

-

Rationale: The final step involves the removal of the benzyl protecting group to yield the target this compound.

-

Procedure:

-

The protected spiro-oxazolidinone from Step 2 is dissolved in a suitable solvent like methanol or ethanol.

-

A palladium catalyst (e.g., 10% Pd/C) is added to the solution.

-

The reaction mixture is subjected to hydrogenation (H₂ gas) at a suitable pressure until the debenzylation is complete.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, is purified by recrystallization or preparative HPLC.

-

Part 2: Comprehensive Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are critical for its use as a reference standard. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Diagram 2: Characterization Workflow for this compound

Sources

- 1. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]

- 2. fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Metabolism of Fenspiride to 4-Hydroxy Fenspiride

Introduction: The Critical Role of Metabolic Profiling in Drug Development

Fenspiride, a non-steroidal anti-inflammatory agent with antagonist activity at H1-histamine receptors, has been utilized in the management of respiratory diseases.[1][2] The therapeutic efficacy and safety profile of any xenobiotic, including fenspiride, are intrinsically linked to its metabolic fate within the body. The liver is the primary site of drug metabolism, where enzymes convert parent compounds into more water-soluble metabolites to facilitate their excretion.[3] Understanding these biotransformation pathways is a cornerstone of modern drug development, providing invaluable insights into pharmacokinetics, potential drug-drug interactions (DDIs), and inter-individual variability in patient response.[4][5]

This guide focuses on a key Phase I metabolic pathway of fenspiride: its aromatic hydroxylation to form 4-hydroxy fenspiride. Phase I reactions, such as oxidation, reduction, and hydrolysis, are typically mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5] The formation of hydroxylated metabolites is a common oxidative reaction catalyzed by CYPs.[6] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to investigate this specific metabolic conversion in vitro. We will delve into the causality behind experimental choices, detailing the design of self-validating protocols to identify the specific CYP isoforms responsible for this transformation and to characterize its kinetics.

The Central Hub of Metabolism: The Liver and Cytochrome P450 Enzymes

The majority of drug metabolism occurs within the endoplasmic reticulum of liver cells (hepatocytes).[3] Subcellular fractions of these cells, particularly human liver microsomes (HLMs) , are enriched with Phase I drug-metabolizing enzymes, most notably the CYPs.[7][8] HLMs represent a robust, convenient, and physiologically relevant in vitro system for studying CYP-mediated metabolism.[3] They contain a full complement of CYP enzymes and are amenable to high-throughput screening, making them the workhorse for early-stage metabolic profiling.[7]

The CYP superfamily in humans consists of numerous isoforms, but a select few are responsible for the metabolism of the vast majority of clinically used drugs. These include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[4][9] Identifying which of these enzymes metabolizes a drug candidate is critical for predicting DDIs. For instance, if fenspiride is metabolized by CYP3A4, its clearance could be significantly altered when co-administered with a potent CYP3A4 inhibitor like ketoconazole, potentially leading to adverse effects.[10]

Visualizing the Metabolic Pathway

The conversion of fenspiride to its 4-hydroxy metabolite is a classic aromatic hydroxylation reaction, a hallmark of Phase I metabolism.

Caption: Phase I metabolic conversion of Fenspiride to this compound.

A Multi-Tiered Strategy for In Vitro CYP Reaction Phenotyping

Caption: A logical workflow for identifying drug-metabolizing enzymes.

Tier 1: Metabolite Formation in Human Liver Microsomes (HLM)

Rationale: The initial step is to confirm that this compound is indeed a product of CYP-mediated metabolism in a complete, physiologically relevant enzyme system. This is achieved by incubating fenspiride with pooled HLMs, which average out inter-individual variability. The reaction's dependence on the essential CYP cofactor, NADPH, is a critical validation point.

Experimental Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), pooled HLMs (final concentration 0.2-0.5 mg/mL), and fenspiride (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A parallel incubation without the NADPH system serves as a crucial negative control.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, typically containing an internal standard for analytical quantification.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated microsomal protein.

-

Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of this compound.[12]

Expected Outcome: The formation of this compound should be observed in the complete incubation (with NADPH) and be negligible or absent in the negative control, confirming its status as an NADPH-dependent microsomal metabolite.

Tier 2: Reaction Phenotyping with Recombinant CYPs (rCYPs)

Rationale: Once HLM metabolism is confirmed, the next step is to identify which specific CYP isoforms are capable of catalyzing the hydroxylation. This is accomplished using commercially available recombinant human CYPs, which are individual enzymes expressed in a host system (e.g., baculovirus-infected insect cells).[7]

Experimental Protocol:

-

Panel Selection: Utilize a panel of the most abundant and clinically relevant rCYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

-

Incubation Setup: For each rCYP isoform, set up incubations similar to the HLM protocol. Substitute HLMs with a specific amount of the recombinant enzyme (e.g., 10-25 pmol/mL).

-

Reaction and Termination: Initiate the reaction with the NADPH-regenerating system, incubate at 37°C for a fixed time (e.g., 30 minutes), and terminate with cold acetonitrile containing an internal standard.

-

Analysis: Analyze all samples by LC-MS/MS to measure the amount of this compound produced by each individual isoform.

Expected Outcome: Significant formation of this compound in the presence of one or more specific rCYPs provides direct evidence of their catalytic capability. For instance, high turnover might be observed with CYP2D6 and/or CYP3A4, implicating them as the primary candidates.[13][14]

Tier 3: Chemical Inhibition Studies in HLMs

Rationale: While rCYP screening identifies enzymes that can metabolize the drug, chemical inhibition studies confirm their contribution within the more complex HLM matrix where multiple enzymes compete.[11] This is a critical validation step. By using well-characterized, isoform-selective chemical inhibitors, the relative contribution of each CYP to the overall formation of this compound can be elucidated.

Experimental Protocol:

-

Inhibitor Selection: Choose a panel of selective inhibitors for the CYP isoforms identified as active in Tier 2.

| Target CYP Isoform | Selective Chemical Inhibitor |

| CYP1A2 | Furafylline |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine (mechanism-based) |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

-

Incubation Setup: Prepare HLM incubations as described in Tier 1. Prior to adding the NADPH system, add either the vehicle control or a specific chemical inhibitor at a concentration known to be selective (typically at or near its Ki value).

-

Reaction and Analysis: Run the reactions and analyze the samples via LC-MS/MS for this compound formation.

-

Data Interpretation: Compare the rate of metabolite formation in the presence of each inhibitor to the vehicle control.

Expected Outcome: A significant reduction (>50%) in the formation of this compound in the presence of a specific inhibitor (e.g., quinidine) strongly confirms the major role of that enzyme (e.g., CYP2D6) in the metabolism of fenspiride in human liver.[15]

Enzyme Kinetics: Quantifying Metabolic Efficiency

Once the primary metabolizing isoform(s) have been identified, it is crucial to determine the enzyme kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). These values describe the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction, respectively.

Protocol Summary:

-

Incubate varying concentrations of fenspiride (spanning the expected Kₘ) with the relevant enzyme system (either HLMs or the identified rCYP).

-

Measure the initial velocity of this compound formation at each substrate concentration.

-

Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Understanding these parameters is essential for predicting in vivo clearance and assessing the potential for saturable metabolism at therapeutic drug concentrations.[16]

Conclusion: Synthesizing the Evidence for a Complete Metabolic Picture

The in vitro investigation of fenspiride's metabolism to this compound is a critical exercise in drug development. By employing a systematic, multi-tiered approach that combines the physiological relevance of human liver microsomes with the specificity of recombinant enzymes and chemical inhibitors, researchers can build a robust and trustworthy case for the involvement of specific CYP isoforms. This knowledge is not merely academic; it forms the foundation for predicting clinical outcomes, designing informative DDI studies, and ultimately ensuring the safer and more effective use of therapeutic agents. The methodologies outlined in this guide represent an industry-standard, self-validating system for elucidating the metabolic pathways of fenspiride and other drug candidates.

References

-

UPLC-MS/MS quantification of fenspiride in human plasma. (2015). ResearchGate. [Link]

- Dumasia, M. C., Houghton, E., & Hyde, W. G. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: Administration, biotransformation and urinary excretion after a single oral dose.

- In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys. (2022). MDPI.

- Venkatakrishnan, K., Von Moltke, L. L., & Greenblatt, D. J. (2001). In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. Methods in Molecular Biology, 167, 241-251.

-

Venkatakrishnan, K., & Greenblatt, D. J. (2004). In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. SpringerLink. [Link]

-

Chemical structures of fenspiride and its putative in vivo metabolites. (n.d.). ResearchGate. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. [Link]

-

Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases. (2011). PubMed. [Link]

- Discovery Life Sciences. (n.d.).

- Investigation of Biotransformation Pathways in a Chimeric Mouse with a Humanized Liver. (2022). MDPI.

- Metabolism of F18, a Derivative of Calanolide A, in Human Liver Microsomes and Cytosol. (2018). MDPI.

-

Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver. (2021). PubMed. [Link]

-

Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. (1999). PubMed. [Link]

-

Role of CYP2D6 in the N-hydroxylation of procainamide. (1999). PubMed. [Link]

-

Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. (2014). NIH. [Link]

-

Manwatkar, S. (2022). Review article. International Journal of Health Sciences. [Link]

-

Zhou, S. F., et al. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

-

Fenspiride Hydrochloride. (n.d.). Patsnap Synapse. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]

-

CYP2D6 Genotype and Dextromethorphan Hydroxylation Phenotype in an Ecuadorian Population. (2011). PubMed. [Link]

-

Peroxynitrite-dependent aromatic hydroxylation and nitration of salicylate and phenylalanine. Is hydroxyl radical involved?. (1995). PubMed. [Link]

-

CYP3A4 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Enzymatic hydroxylation of aromatic compounds. (2005). PubMed. [Link]

-

Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. (1999). PubMed. [Link]

-

Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo. (1998). PubMed. [Link]

-

Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. (2020). NIH. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of CYP2D6 in the N-hydroxylation of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 4-Hydroxy Fenspiride and its Parent Compound, Fenspiride

Introduction: The Rise and Fall of a Unique Anti-Inflammatory Agent

Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, was once a widely prescribed treatment for respiratory tract diseases.[1][2] Its therapeutic efficacy stemmed from a multi-faceted mechanism of action that combined anti-inflammatory, anti-bronchoconstrictor, and anti-secretory properties.[1][3] However, growing concerns over its cardiovascular safety, specifically the risk of QT prolongation and Torsades de Pointes, led to its eventual withdrawal from the European market.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of fenspiride and its primary metabolite, 4-Hydroxy Fenspiride, with a focus on the scientific rationale behind its therapeutic effects and the toxicological concerns that led to its discontinuation.

Fenspiride: A Multi-Target Approach to Respiratory Inflammation

Fenspiride's therapeutic action was not attributable to a single mechanism but rather to its ability to modulate multiple inflammatory pathways. This pleiotropic activity distinguished it from many other anti-inflammatory agents.

Mechanism of Action

Fenspiride's primary mechanisms of action include:

-

H1-Histamine Receptor Antagonism: Fenspiride acts as an antagonist at H1 histamine receptors, thereby mitigating the pro-inflammatory and bronchoconstrictor effects of histamine.[1]

-

Anti-inflammatory Mediator Inhibition: It has been shown to reduce the production of various pro-inflammatory mediators, including cytokines and arachidonic acid metabolites.[3][6] This is achieved, in part, by inhibiting the activity of phospholipase A2.[3]

-

Inhibition of Neurogenic Inflammation: Fenspiride can inhibit neurogenically-mediated mucus secretion in the airways.[7]

-

Alpha-1 Adrenoceptor Antagonism: The drug also exhibits alpha-1 adrenolytic activity, which may contribute to its overall effects on the respiratory system.[8]

The following diagram illustrates the key signaling pathways modulated by fenspiride.

Caption: Fenspiride's multifaceted mechanism of action.

Pharmacokinetics

Fenspiride exhibited good oral bioavailability and a relatively long elimination half-life, allowing for twice-daily dosing.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~90% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 6 hours | [2] |

| Elimination Half-life (t1/2) | 12 hours | [4] |

| Excretion | Primarily renal (90%) | [4] |

This compound: The Major Metabolite

Following administration, fenspiride undergoes metabolism, with this compound being a significant metabolite identified in vivo.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Pharmacological Profile: The Unanswered Questions

Despite its identification as a major metabolite, there is a significant lack of publicly available data on the specific pharmacological profile of this compound. Key areas where data is absent include:

-

Anti-inflammatory Activity: It is unknown whether this compound retains the anti-inflammatory properties of the parent compound and to what extent.

-

Pharmacokinetics: Detailed pharmacokinetic parameters for this compound, such as its own half-life and clearance, have not been extensively reported.

-

Cardiotoxicity: Crucially, there is no available data on the potential for this compound to inhibit the hERG potassium channel or cause QT prolongation. This is a critical knowledge gap, given that the cardiotoxicity of the parent drug led to its market withdrawal.

The absence of this information makes it impossible to definitively assess the contribution of this compound to either the therapeutic efficacy or the adverse effect profile of fenspiride.

The Cardiotoxicity of Fenspiride: A Lesson in Drug Safety

The withdrawal of fenspiride from the market was a direct consequence of post-marketing surveillance that revealed a risk of serious cardiac adverse effects.

hERG Channel Inhibition and QT Prolongation

Fenspiride was found to be an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][9] Inhibition of this channel is a well-established mechanism for drug-induced QT interval prolongation, which can increase the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes.[9]

The following diagram illustrates the proposed mechanism of fenspiride-induced cardiotoxicity.

Caption: Mechanism of fenspiride-induced cardiotoxicity.

Experimental Protocols

The following provides an overview of the types of experimental protocols that would be necessary to fully characterize the pharmacological profile of this compound.

In Vitro Anti-inflammatory Assays

Objective: To determine the anti-inflammatory activity of this compound.

Methodology:

-

Cell Culture: Culture appropriate cell lines (e.g., macrophages, bronchial epithelial cells).

-

Stimulation: Induce an inflammatory response using a pro-inflammatory stimulus (e.g., lipopolysaccharide).

-

Treatment: Treat cells with varying concentrations of this compound and a fenspiride positive control.

-

Endpoint Measurement: Quantify the production of key inflammatory mediators (e.g., TNF-α, IL-6, prostaglandins) using techniques such as ELISA or qPCR.

hERG Channel Patch-Clamp Electrophysiology

Objective: To assess the potential for this compound to inhibit the hERG potassium channel.

Methodology:

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

-

Drug Application: Apply a range of concentrations of this compound to the cells.

-

Data Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.

Conclusion: An Unfinished Story

Fenspiride was a drug with a unique and promising multi-target pharmacological profile for the treatment of respiratory diseases. However, its association with significant cardiotoxicity ultimately led to its withdrawal from clinical use. While its major metabolite, this compound, has been identified, a comprehensive understanding of its pharmacological and toxicological properties remains elusive. The lack of data on the activity of this metabolite represents a significant gap in our knowledge and underscores the importance of thoroughly characterizing the pharmacological profiles of major metabolites during the drug development process. Further research into the specific properties of this compound would be necessary to fully comprehend the overall therapeutic and toxicological profile of its parent compound.

References

-

Khawaja, A. M., Liu, Y. C., & Rogers, D. F. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. Pulmonary Pharmacology & Therapeutics, 12(6), 363–368. [Link]

-

What is Fenspiride Hydrochloride used for? (2024, June 14). A professional platform for drug research and development. [Link]

-

Chemical structures of fenspiride and its putative in vivo 624 628 Due... (n.d.). ResearchGate. [Link]

-

Fenspiride Hydrochloride - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

-

Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. (1995). Agents and Actions, 45(1-2), 119–121. [Link]

-

[ENT inflammation and importance of fenspiride]. (1991). Annales de Chirurgie, 45(6), 523-527. [Link]

-

Opportunities of Fenspiride anti-inflammatory therapy in patients with chronic obstructive pulmonary disease. (2021). The Moldovan Medical Journal, 64(1), 23-28. [Link]

-

fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Mol-Instincts. [Link]

-

A risk profile of fenspiride using ion channel data and in silico action potential modeling (2020). (2020, December 1). In Silico Cardiac Safety. [Link]

-

A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. (2015). JRC Publications Repository. [Link]

-

Melgari, D., Zhang, Y., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 62–73. [Link]

-

Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (2018). French-Ukrainian Journal of Chemistry, 6(1), 1-10. [Link]

-

Fenspiride. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Towards a Structural View of Drug Binding to hERG K+ Channels. (2021). International Journal of Molecular Sciences, 22(16), 8872. [Link]

-

Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (2018). SciSpace. [Link]

-

The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. (2021). Molecules, 26(8), 2207. [Link]

-

Perry, M., Sanguinetti, M. C., & Mitcheson, J. S. (2004). Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. Molecular Pharmacology, 66(2), 240–249. [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2017). Frontiers in Chemistry, 5, 61. [Link]

-

A safety screening platform for individualized cardiotoxicity assessment. (2024). iScience, 27(3), 109139. [Link]

-

Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man. (1991). Xenobiotica, 21(11), 1451–1460. [Link]

-

New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. (2018). Biomedical Chromatography, 32(5), e4176. [Link]

-

New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. (2018). Biomedical Chromatography, 32(5), e4176. [Link]

-

Cardiac Toxicity that Redefined Pharmacovigilance. (2024, December 9). DrugCard. [Link]

-

Bradbury, S. P., & Coats, J. R. (1989). Comparative toxicology of the pyrethroid insecticides. Reviews of environmental contamination and toxicology, 108, 133–177. [Link]

-

Stork, D., Stinn, J., Horvath, B., Segin, D., & Thomas, D. (2007). Edinburgh Research Explorer. British Journal of Pharmacology, 151(8), 1368–1376. [Link]

-

In Silico Prediction of the Mechanism of Action of Pyriproxyfen and 4′-OH-Pyriproxyfen against A. mellifera and H. sapiens Receptors. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Yuan, L., Ding, M., Ma, J., Xu, J., Wu, X., Feng, J., Shen, F., & Zhou, X. (2011). Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient. European journal of drug metabolism and pharmacokinetics, 35(3-4), 137–146. [Link]

-

Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride. (2004). Molecular Pharmacology, 66(2), 240-249. [Link]

-

FENSPIRIDE 4-HYDROXY IMPURITY. (n.d.). Allmpus. [Link]

-

Montesissa, C., Stracciari, J. M., Fadini, L., & Beretta, C. (1989). Comparative microsomal oxidation of febantel and its metabolite fenbendazole in various animal species. Xenobiotica, 19(1), 97–100. [Link]

-

Fenspiride - 107i PAR - Rationale for trigerring the referral. (2019, February). European Medicines Agency. [Link]

-

Structural formula of fenspiride. (n.d.). ResearchGate. [Link]

Sources

- 1. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]

- 2. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]

- 3. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 4. Fenspiride - Wikipedia [en.wikipedia.org]

- 5. drug-card.io [drug-card.io]

- 6. Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dual-Edged Sword of Fenspiride Metabolism: A Technical Guide to the Mechanism of Action of 4-Hydroxy Fenspiride

Introduction: The Rise and Fall of a Multifaceted Respiratory Agent

Fenspiride is an oxazolidinone spiro compound that was clinically utilized for its potent anti-inflammatory, bronchodilator, and anti-allergic properties in the treatment of respiratory diseases.[1][2][3] It was prescribed for a range of conditions including rhinopharyngitis, laryngitis, tracheobronchitis, and as a maintenance therapy for asthma.[4][5] The therapeutic efficacy of fenspiride stems from a complex and multifaceted mechanism of action, targeting several key pathways in inflammation and bronchoconstriction.[6] However, post-marketing surveillance revealed a significant risk of cardiac rhythm disturbances, specifically QT interval prolongation and Torsades de Pointes, which ultimately led to the suspension of its marketing authorization in the European Union.[7]

Central to understanding both the therapeutic effects and the cardiotoxic profile of fenspiride is its primary active metabolite, 4-hydroxy fenspiride. This guide provides an in-depth technical analysis of the mechanisms underpinning fenspiride's action, with a focused exploration of the pivotal role played by its hydroxylated metabolite. We will dissect the molecular interactions responsible for its intended anti-inflammatory effects and the off-target interactions that define its cardiac liability.

Part 1: The Therapeutic Mechanism - Anti-Inflammatory and Bronchodilator Effects

The clinical utility of fenspiride is rooted in its ability to modulate the inflammatory cascade and promote airway relaxation. While studies have focused on the parent compound, it is biochemically plausible that the 4-hydroxy metabolite is a significant contributor to these therapeutic actions. The mechanism is not attributed to a single target but rather a synergistic effect on multiple pathways.

Inhibition of Pro-Inflammatory Mediators

Fenspiride exhibits a broad-spectrum anti-inflammatory profile by inhibiting the synthesis and release of key mediators that drive the pathophysiology of respiratory diseases.[1][8]

-

Cytokine and Chemokine Suppression: It curtails the production of pro-inflammatory cytokines, including TNF-α and interleukins.[1] This action is believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene transcription.[1]

-

Arachidonic Acid Cascade Modulation: Fenspiride interferes with the arachidonic acid pathway, reducing the generation of prostaglandins and leukotrienes, which are potent mediators of inflammation and bronchoconstriction.[6] Notably, its mechanism is distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not directly inhibit cyclo-oxygenase (COX) enzymes.[9]

-

Antihistamine Activity: The compound acts as a histamine H1 receptor antagonist, directly counteracting histamine-induced bronchoconstriction, vasodilation, and mucus secretion.[6][9]

The following diagram illustrates the key inflammatory pathways modulated by fenspiride, likely through the action of its 4-hydroxy metabolite.

Caption: Fenspiride's anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro Anti-Inflammatory Screening

The anti-inflammatory properties of compounds like this compound can be quantitatively assessed using established in vitro models. A common and robust method involves the use of the human monocytic cell line, THP-1.

Objective: To determine the inhibitory effect of a test compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated THP-1 cells.

Methodology:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Compound Preparation: Prepare stock solutions of the test compound (e.g., this compound) and a positive control (e.g., dexamethasone) in a suitable solvent (e.g., DMSO). Create a dilution series to test multiple concentrations.

-

Pre-treatment: Add the desired concentrations of the test compound or vehicle control to the cells and incubate for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 µg/L to all wells except the negative control.[10]

-

Incubation: Incubate the plate for 4-24 hours. A 4-hour incubation is often sufficient for maximal TNF-α secretion.[10]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α, in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited).

Part 2: The Mechanism of Cardiotoxicity - hERG Channel Blockade

The critical safety issue that led to the withdrawal of fenspiride is its propensity to cause QT interval prolongation, an electrocardiographic marker for delayed ventricular repolarization, which increases the risk of life-threatening arrhythmias like Torsades de Pointes.[7] This adverse effect is a direct consequence of the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

The Role of the hERG (KCNH2) Channel

The hERG channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential. By allowing an efflux of K⁺ ions out of cardiomyocytes, IKr helps to terminate the plateau phase and reset the membrane potential, preparing the cell for the next heartbeat. Inhibition of this channel slows repolarization, prolongs the action potential duration, and consequently, the QT interval on an ECG.

Fenspiride and this compound as hERG Inhibitors

While the parent drug has been directly implicated, the principles of drug metabolism suggest that this compound, as the primary metabolite, is the likely causative agent of hERG inhibition. Non-clinical in vitro studies performed on HEK293 cells stably expressing the hERG channel established a direct inhibitory effect of fenspiride.[7]

| Compound | Target | IC₅₀ Value | Source |

| Fenspiride | hERG Potassium Channel | 15.14 µM | European Medicines Agency[7] |

| This compound | hERG Potassium Channel | Data not available | - |

Table 1: Inhibitory concentration of fenspiride on the hERG channel.

The calculated safety margin between the hERG inhibition concentration (IC₅₀) and the effective therapeutic plasma concentration of fenspiride was found to be as low as 6, which is significantly below the acceptable safety margin of 30 for drugs, highlighting the high risk of cardiotoxicity.[7]

The diagram below illustrates the function of the hERG channel and its blockade by fenspiride's active metabolite.

Caption: Mechanism of hERG channel blockade and QT prolongation.

Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Inhibition

The definitive method for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp technique. This electrophysiological method provides the most sensitive and accurate measurement of ion channel function and inhibition.[11][12]

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) on hERG channels stably expressed in a mammalian cell line (e.g., HEK293).

Methodology:

-

Cell Preparation: Culture HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel). On the day of the experiment, detach the cells and re-plate them at a low density onto glass coverslips.

-

Electrophysiology Rig: Use a patch-clamp amplifier, microscope, and micromanipulator. Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1.75 MgCl₂, 5.37 CaCl₂ (pH adjusted to 7.2 with KOH).

-

-

Whole-Cell Configuration:

-

Lower the micropipette onto a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior (the "whole-cell" configuration).

-

-

Voltage-Clamp Protocol:

-

Clamp the cell's holding potential at -80 mV.

-

Apply a depolarizing voltage step to +20 mV for approximately 2 seconds to activate and then inactivate the hERG channels.

-

Apply a repolarizing step to -50 mV to allow the channels to recover from inactivation, which elicits a large "tail current" as K⁺ ions flow through the now-open channels. The amplitude of this tail current is the primary measurement.

-

-

Compound Application: Perfuse the external solution containing the test compound at various concentrations over the cell. Allow the effect to reach a steady state at each concentration.

-

Data Acquisition and Analysis:

-

Record the hERG tail currents before (control) and after the application of each compound concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the control.

-

Plot the percentage inhibition against the log of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

-

The workflow for this critical safety assay is outlined below.

Sources

- 1. What is the mechanism of Fenspiride Hydrochloride? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 2. Fenspiride Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 9. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 12. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties and Mechanistic Evaluation of 4-Hydroxy Fenspiride

Executive Summary

Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) historically used for respiratory conditions, exhibiting bronchodilator and anti-inflammatory effects.[1][2][3][4] Its therapeutic activity is largely attributed to its primary active metabolite, 4-Hydroxy Fenspiride. This document provides a comprehensive technical framework for researchers and drug development professionals to investigate the anti-inflammatory properties of this compound. We delve into the core signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and provide validated, step-by-step protocols for both in vitro and in vivo evaluation. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for a thorough mechanistic understanding.

Introduction: Fenspiride and the Role of its Active Metabolite

Fenspiride is an oxazolidinone spiro compound that has been utilized in the treatment of inflammatory respiratory diseases due to its multifaceted mechanism of action.[2][3][4][5] Its effects include antagonizing H1 histamine receptors and modulating the production of pro-inflammatory mediators like cytokines and arachidonic acid metabolites.[1][6][7] Upon administration, fenspiride is metabolized in the body to form several compounds, with this compound being a key active metabolite responsible for its pharmacological effects.[8] Understanding the specific contributions of this metabolite is crucial for elucidating the precise anti-inflammatory mechanism. This guide focuses on the experimental validation of this compound's activity, providing a clear path from cellular mechanisms to preclinical models.

Core Mechanistic Pathways in Inflammation

The anti-inflammatory action of this compound is believed to be centered on its ability to modulate key intracellular signaling cascades that regulate the expression of inflammatory genes.

The NF-κB Signaling Pathway: A Central Regulator

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[9] Inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that activates the IκB kinase (IKK) complex.[10][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9][11] This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[7] Fenspiride's anti-inflammatory effect is believed to be mediated through the inhibition of this pathway.[7]

Protocol 1: Quantification of Pro-Inflammatory Cytokines via ELISA

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.

Methodology: This protocol utilizes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific method for quantifying cytokines. [12] Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 x 10⁶ cells per well and allow them to adhere overnight. [13]2. Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.

-

LPS Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 500 ng/mL. [14]4. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. [13]5. Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis. [12]6. ELISA Procedure:

-

Coating: Coat a 96-well high-binding ELISA plate with the capture antibody (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C. [12][15] * Washing & Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature. [15][16] * Sample Incubation: Add 100 µL of cell culture supernatants and recombinant cytokine standards (for the standard curve) to the wells. Incubate for 2 hours at room temperature. [12] * Detection: Wash the plate, then add the biotinylated detection antibody and incubate for 1 hour. Following another wash, add streptavidin-HRP conjugate and incubate for 30-60 minutes. [12][17] * Development: After a final wash, add TMB substrate solution. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm. [13][16]7. Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the IC₅₀ value for this compound.

-

Protocol 2: Analysis of NF-κB Pathway Activation via Western Blot

Objective: To determine if this compound inhibits LPS-induced NF-κB activation by assessing the nuclear translocation of the p65 subunit and the degradation of IκBα.

Methodology: Western blotting allows for the semi-quantitative detection of specific proteins in cell lysates. [18]By separating cytoplasmic and nuclear fractions, the movement of p65 can be tracked.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and stimulate with LPS as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes) to capture peak pathway activation. [9]2. Cell Lysis and Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a buffer-based protocol. This is a critical step to separate the protein pools. [19] * Alternatively, for total IκBα degradation, lyse the whole cell pellet.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. [20] * Transfer the separated proteins to a PVDF or nitrocellulose membrane. [20]5. Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [20] * Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin or GAPDH for cytoplasmic/total fraction) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [20]6. Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) detection reagent. [20]Image the blot using a digital imager or film.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to its respective loading control. For p65 translocation, compare the ratio of nuclear to cytoplasmic p65 across treatment groups.

In Vivo Assessment in a Murine Model of Pulmonary Inflammation

To translate in vitro findings into a more complex biological system, a relevant animal model is essential.

Rationale for Model Selection

Intratracheal or intranasal administration of LPS in mice is a well-established and highly reproducible model of acute lung injury (ALI). [21][22]This model mimics key features of bacteria-induced pulmonary inflammation, including robust neutrophil and macrophage infiltration into the alveolar space, and a surge in pro-inflammatory cytokine production. [21][23][24]It serves as an excellent platform to evaluate the therapeutic potential of this compound in a relevant disease context.

Protocol 3: LPS-Induced Acute Lung Injury Model

Objective: To evaluate the efficacy of this compound in reducing pulmonary inflammation in mice.

Step-by-Step Protocol:

-

Animal Acclimatization: House C57BL/6 mice (4-6 weeks old) for at least one week before the experiment.

-

Grouping and Treatment: Randomly assign mice to experimental groups (e.g., Saline Control, LPS + Vehicle, LPS + this compound at various doses). Administer the compound or vehicle, typically via oral gavage, 1 hour before the LPS challenge.

-

LPS Challenge: Anesthetize the mice and intratracheally instill LPS (e.g., 0.5-1.0 mg/kg in 50 µL sterile saline) to induce lung injury. [21]The control group receives saline only.

-

Endpoint Collection (24 hours post-LPS):

-

Euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with ice-cold PBS. Centrifuge the collected BAL fluid (BALF) to separate the cell pellet from the supernatant.

-

Lung Tissue Collection: Perfuse the lungs with saline and harvest the left lobe for histology (fix in 10% formalin) and the right lobes for other analyses (snap-freeze in liquid nitrogen).

-

-

Analysis:

-

Cell Counts: Resuspend the BALF cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and perform a differential cell count (macrophages, neutrophils) after staining.

-

BALF Cytokine Measurement: Use the BALF supernatant to quantify TNF-α and IL-6 levels via ELISA as described in Protocol 1.

-

Histopathology: Process the formalin-fixed lung tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammatory cell infiltration, edema, and tissue damage.

-

Data Presentation and Expected Outcomes

Clear presentation of quantitative data is essential for interpretation.

Table 1: In Vitro Cytokine Inhibition

| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

| Control (Unstimulated) | < 50 | - | < 30 | - |

| LPS + Vehicle | 3500 ± 250 | 0% | 1800 ± 150 | 0% |

| LPS + 1 µM Compound | 2800 ± 210 | 20% | 1350 ± 120 | 25% |

| LPS + 10 µM Compound | 1600 ± 180 | 54% | 720 ± 90 | 60% |

| LPS + 50 µM Compound | 450 ± 60 | 87% | 200 ± 40 | 89% |

| Data are presented as Mean ± SD. Expected IC₅₀ values would be calculated from a full dose-response curve. |

Table 2: In Vivo Pulmonary Inflammation Markers

| Treatment Group | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | BALF TNF-α (pg/mL) |

| Saline Control | 0.5 ± 0.1 | 0.02 ± 0.01 | < 40 |

| LPS + Vehicle | 12.5 ± 1.8 | 9.8 ± 1.5 | 850 ± 110 |

| LPS + Drug (10 mg/kg) | 7.2 ± 1.1 | 5.1 ± 0.9 | 420 ± 75 |

| LPS + Drug (30 mg/kg) | 4.1 ± 0.8 | 2.5 ± 0.6 | 210 ± 50** |

| Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. LPS + Vehicle group. |

Expected Mechanistic Findings: Western blot analysis is expected to show that this compound treatment prevents the LPS-induced decrease of IκBα in the cytoplasm and reduces the accumulation of p65 in the nuclear fraction, confirming inhibition of the NF-κB pathway.

Conclusion and Future Directions

This guide outlines a robust, integrated approach to characterizing the anti-inflammatory properties of this compound. The provided protocols are designed to confirm its efficacy in suppressing key pro-inflammatory cytokines and to validate its mechanism of action through the inhibition of the NF-κB signaling pathway.

Future research should aim to:

-

Investigate the effect on MAPK pathways (p38, JNK) to determine if the compound has multiple signaling targets.

-

Utilize more chronic models of lung inflammation (e.g., repeated LPS exposure or cigarette smoke models) to assess efficacy in conditions that better mimic chronic obstructive pulmonary disease (COPD). [21][25]* Employ transcriptomic analysis (RNA-seq) on treated cells to gain an unbiased, global view of the anti-inflammatory gene expression programs modulated by the compound.

By following the rigorous methodologies presented herein, researchers can generate high-quality, defensible data to fully elucidate the therapeutic potential of this compound as a targeted anti-inflammatory agent.

References

-

Vertex AI Search. (2024). What is Fenspiride Hydrochloride used for?1

-

PubMed. (n.d.). Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. 23

-

ChemicalBook. (2019). Medicinal Effect of Fenspiride Hydrochloride. 2

-

BenchChem. (n.d.). Application Note: ELISA Protocol for Measuring Cytokine Inhibition by IAXO-102. 12

-

ChemicalBook. (2022). Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies. 5

-

NIH. (n.d.). A juvenile murine model with chronic lung inflammation induced by repeated intratracheal instillation of lipopolysaccharides. 21

-

PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. 26

-

MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. 27

-

Bowdish Lab. (2011). CYTOKINE ELISA. 16

-

ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. 28

-

Biocytogen. (n.d.). Acute Lung Injury Mouse Models. 22

-

NIH. (n.d.). Quantitative Microscopy in Murine Models of Lung Inflammation. 25

-

PubMed. (n.d.). [ENT inflammation and importance of fenspiride]. 6

-

ResearchGate. (n.d.). A murine model of pulmonary inflammation. 29

-

ERS Publications. (n.d.). Inflammatory signature of a murine model of chronic obstructive pulmonary disease (COPD) exacerbations. 24

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). 30

-

BD Biosciences. (n.d.). Cytokine ELISA Protocol. 15

-

BD Biosciences. (n.d.). Cytokine ELISA Protocol. 17

-

Protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. 13

-

Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). 20

-

eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. 31

-

Slideshare. (n.d.). Screening models for inflammatory drugs. 32

-

NIH. (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. 33

-

AntBio. (2026). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. 10

-

ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages.... 14

-

PubMed. (n.d.). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. 34

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). 19

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. 9

-

Vertex AI Search. (2024). What is the mechanism of Fenspiride Hydrochloride?7

-

Cell Signaling Technology. (n.d.). NF-kappaB Pathway Antibody Sampler Kit #9936. 11

-

ChemicalBook. (n.d.). This compound CAS#: 441781-25-5. 8

-

MedChemExpress. (n.d.). Fenspiride | PDE3/PDE4/PDE5/HRH1 Inhibitor. 35

-

NIH. (n.d.). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. 18

-

PubMed. (n.d.). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. 36

-

PubChem. (n.d.). Fenspiride | C15H20N2O2 | CID 3344. 3

-

DrugBank. (n.d.). fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry. 4

-

PubChem. (n.d.). Fenspiride Hydrochloride | C15H21ClN2O2 | CID 68626. 37

-

PubMed. (n.d.). 4-Hydroxycinnamic acid protects mice from cigarette smoke-induced pulmonary inflammation via MAPK pathways. 38

-

MDPI. (n.d.). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. 39

Sources

- 1. What is Fenspiride Hydrochloride used for? [synapse.patsnap.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Fenspiride | C15H20N2O2 | CID 3344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]

- 6. [ENT inflammation and importance of fenspiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Fenspiride Hydrochloride? [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 8. This compound CAS#: 441781-25-5 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. antbioinc.com [antbioinc.com]

- 11. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Cytokine Elisa [bdbiosciences.com]

- 16. bowdish.ca [bowdish.ca]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 21. A juvenile murine model with chronic lung inflammation induced by repeated intratracheal instillation of lipopolysaccharides: a versatile and replicable model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biocytogen.com [biocytogen.com]

- 23. Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. publications.ersnet.org [publications.ersnet.org]

- 25. Quantitative Microscopy in Murine Models of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. journalajrb.com [journalajrb.com]

- 31. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]

- 32. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 33. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. medchemexpress.com [medchemexpress.com]

- 36. Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Fenspiride Hydrochloride | C15H21ClN2O2 | CID 68626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 38. 4-Hydroxycinnamic acid protects mice from cigarette smoke-induced pulmonary inflammation via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

The Enigmatic Bronchodilator: A Technical Guide to Understanding 4-Hydroxy Fenspiride

An In-depth Exploration for Researchers and Drug Development Professionals

Preamble: The Fenspiride Legacy and the Emergence of its Active Metabolite

Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, has been a subject of interest in the management of respiratory diseases for decades.[1][2] Its unique dual action of alleviating inflammation and reducing bronchoconstriction positioned it as a therapeutic option for conditions like chronic obstructive pulmonary disease (COPD) and asthma.[2][3] However, the pharmacological activity of fenspiride is largely attributed to its primary active metabolite, 4-hydroxy fenspiride. This guide delves into the core of the bronchodilatory effects of this compound, navigating the existing knowledge of its parent compound to illuminate the path for future research and drug development. While direct and extensive research on this compound remains limited, this paper will synthesize the available data on fenspiride's mechanisms, its metabolism, and propose the necessary experimental frameworks to fully characterize the bronchodilatory profile of its key metabolite.

Section 1: The Bronchodilatory Landscape of Fenspiride – A Foundation for Understanding this compound

The bronchodilatory and anti-inflammatory effects of fenspiride are believed to result from a combination of mechanisms.[4] Understanding these is crucial to hypothesizing and investigating the actions of its hydroxylated metabolite.

Multifaceted Pharmacological Profile of Fenspiride

Fenspiride's mechanism of action is complex, targeting several pathways implicated in bronchoconstriction and airway inflammation.[2][5] Key reported actions include:

-

H1 Histamine Receptor Antagonism: By blocking H1 receptors, fenspiride can mitigate histamine-induced bronchoconstriction, a key feature in allergic airway diseases.[5][6]

-

Anti-inflammatory Mediator Inhibition: Fenspiride has been shown to reduce the production of pro-inflammatory mediators such as cytokines, leukotrienes, and prostaglandins by inhibiting the arachidonic acid pathway.[2][5] This anti-inflammatory action can indirectly contribute to bronchodilation by reducing airway edema and hyperresponsiveness.

-

Modulation of Neurogenic Inflammation: Studies in animal models suggest that fenspiride may interact with capsaicin-sensitive C-fibers in the airways. At low doses, it is proposed to prevent the release of bronchoconstrictor neuropeptides, thereby inhibiting neurogenic inflammation.[3]

-

Direct Smooth Muscle Relaxation: At higher concentrations, fenspiride is thought to exert a direct relaxing effect on airway smooth muscle cells.[3]

The Unresolved Questions Surrounding Fenspiride's Bronchodilatory Action

Despite these findings, the precise contribution of each mechanism to the overall bronchodilatory effect of fenspiride remains to be fully elucidated. Furthermore, the withdrawal of fenspiride from several markets due to concerns about cardiac side effects, specifically QT prolongation, has shifted the focus towards understanding the pharmacology of its metabolites.[1] This underscores the importance of characterizing the activity of this compound to assess its potential therapeutic window and safety profile.

Section 2: Metabolism of Fenspiride to this compound

Fenspiride undergoes significant metabolism in the body, primarily through oxidation. The liver is the main site of this biotransformation, where cytochrome P450 (CYP450) enzymes play a crucial role.[7][8]

The Metabolic Pathway

The primary metabolic pathway for fenspiride involves the hydroxylation of the piperidine ring, leading to the formation of this compound. This is a classic Phase I metabolic reaction.[7][9]

This metabolic step is critical as the addition of a hydroxyl group can significantly alter the pharmacological properties of the molecule, including its receptor binding affinity, potency, and duration of action.

Section 3: The Hypothesized Bronchodilatory Mechanisms of this compound

In the absence of direct studies, we can formulate hypotheses regarding the bronchodilatory effects of this compound based on the known pharmacology of its parent compound and general principles of medicinal chemistry.

Potential for Enhanced or Altered Receptor Interactions

The introduction of a hydroxyl group can create new hydrogen bonding opportunities, potentially altering the affinity and selectivity of this compound for various receptors compared to fenspiride. This could translate to:

-

Increased Potency at H1 Receptors: The hydroxyl group might enhance the binding of the molecule to the H1 histamine receptor, leading to more potent antagonism of histamine-induced bronchoconstriction.

-

Novel Interactions with other Receptors: The metabolite could potentially interact with other receptors involved in airway smooth muscle tone, such as beta-adrenergic or muscarinic receptors, in a manner distinct from fenspiride.

Direct Effects on Airway Smooth Muscle

It is plausible that this compound retains or even enhances the direct relaxant effect on airway smooth muscle observed with high concentrations of fenspiride. The mechanism for this could involve:

-

Modulation of Ion Channels: The metabolite might influence the activity of calcium or potassium channels in smooth muscle cells, leading to hyperpolarization and relaxation.

-

Inhibition of Intracellular Signaling Pathways: this compound could potentially interfere with signaling cascades that lead to smooth muscle contraction, such as the Rho-kinase pathway.

Section 4: Essential Experimental Protocols for Elucidating the Bronchodilatory Effects of this compound

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols are designed to comprehensively characterize the bronchodilatory profile of this compound.

In Vitro Assessment of Airway Smooth Muscle Relaxation

Objective: To determine the direct relaxant effect of this compound on pre-contracted airway smooth muscle and to investigate its mechanism of action.

Methodology: Isolated Organ Bath Technique

-

Tissue Preparation: Isolate tracheal or bronchial rings from a suitable animal model (e.g., guinea pig, rat) or from human donor tissue.

-

Mounting: Mount the tissue rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction: Induce a sustained contraction of the smooth muscle using a contractile agonist such as carbachol, histamine, or potassium chloride.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Data Analysis: Record the relaxation response at each concentration and construct a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of this compound.

-

Mechanistic Studies: To investigate the mechanism of action, repeat the experiment in the presence of specific receptor antagonists or enzyme inhibitors (e.g., propranolol for beta-receptors, atropine for muscarinic receptors, L-NAME for nitric oxide synthase).

In Vivo Assessment of Bronchodilator Activity

Objective: To evaluate the ability of this compound to protect against bronchoconstriction in a living organism.

Methodology: Animal Models of Bronchoconstriction

-

Animal Model: Utilize an established animal model of bronchoconstriction, such as guinea pigs or mice.

-

Bronchoconstrictor Challenge: Induce bronchoconstriction using an aerosolized bronchoconstrictor agent like histamine, methacholine, or an allergen to which the animals are sensitized.

-

Drug Administration: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or intratracheal) at various doses prior to the bronchoconstrictor challenge.

-

Measurement of Airway Resistance: Measure changes in airway resistance and compliance using techniques such as whole-body plethysmography or forced oscillation.

-

Data Analysis: Compare the degree of bronchoconstriction in animals treated with this compound to that in vehicle-treated control animals to determine the protective effect of the compound.

Receptor Binding and Enzyme Inhibition Assays

Objective: To determine the affinity of this compound for specific receptors and its inhibitory activity against relevant enzymes.

Methodology:

-

Radioligand Binding Assays: Use radiolabeled ligands to determine the binding affinity (Ki) of this compound for a panel of receptors, including histamine (H1, H2, H3), adrenergic (alpha and beta), and muscarinic (M1, M2, M3) receptors.

-

Enzyme Inhibition Assays: Assess the ability of this compound to inhibit the activity of enzymes involved in inflammatory and bronchoconstrictor pathways, such as phosphodiesterases (PDEs) and cyclooxygenases (COXs).

Section 5: Data Presentation and Future Directions

The data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Relaxant Potency of this compound on Guinea Pig Trachea

| Agonist | This compound EC50 (µM) | This compound Emax (%) |

| Carbachol (1 µM) | [Insert Data] | [Insert Data] |

| Histamine (10 µM) | [Insert Data] | [Insert Data] |

| KCl (60 mM) | [Insert Data] | [Insert Data] |

Table 2: In Vivo Protective Effect of this compound against Histamine-Induced Bronchoconstriction in Guinea Pigs

| Dose of this compound (mg/kg) | Inhibition of Bronchoconstriction (%) |

| [Dose 1] | [Insert Data] |

| [Dose 2] | [Insert Data] |

| [Dose 3] | [Insert Data] |